Osteogenic Growth Peptide: A Deep Dive into Structure, Sequence, and Function
Osteogenic Growth Peptide: A Deep Dive into Structure, Sequence, and Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osteogenic Growth Peptide (OGP) is a naturally occurring 14-amino acid peptide that plays a crucial role in bone formation and hematopoiesis.[1][2][3] Initially isolated from the serum of animals during bone marrow regeneration, OGP has garnered significant interest as a potential therapeutic agent for bone-related disorders and as a hematopoietic stimulator.[1][2][3][4] This technical guide provides a comprehensive overview of the structure, amino acid sequence, and biological activity of OGP, with a focus on the underlying molecular mechanisms and experimental methodologies used in its characterization.
Structure and Amino Acid Sequence
OGP is a highly conserved tetradecapeptide with a primary structure identical to the C-terminus of histone H4.[1][4][5] This evolutionary conservation across species, including humans, rats, and mice, underscores its biological importance.[5][6]
The amino acid sequence of OGP is NH₂-Ala-Leu-Lys-Arg-Gln-Gly-Arg-Thr-Leu-Tyr-Gly-Phe-Gly-Gly-OH .[1][7][8]
A biologically active fragment of OGP, the C-terminal pentapeptide designated as OGP(10-14), has been identified.[1][4][5] This fragment, with the sequence NH₂-Tyr-Gly-Phe-Gly-Gly-OH , is generated by the proteolytic cleavage of OGP and is considered the physiologically active form of the peptide, retaining the full spectrum of OGP's biological activities.[4][5][9][10]
Physicochemical Properties
Quantitative data pertaining to the physicochemical properties of OGP are summarized in the table below.
| Property | Value | Reference(s) |
| Amino Acid Sequence | ALKRQGRTLYGFGG | [1][7][8] |
| One-Letter Sequence | ALKRQGRTLYGFGG | [7] |
| Molecular Formula | C₆₈H₁₁₀N₂₂O₁₈ | [7] |
| Molecular Weight | 1523.76 g/mol | [7] |
| CAS Registry Number | 132996-61-3 | [7] |
Biological Function and Signaling Pathways
OGP exerts its biological effects by stimulating the proliferation and differentiation of osteoblastic lineage cells, leading to increased alkaline phosphatase activity and matrix mineralization.[1][4] It also plays a role in hematopoiesis, the formation of blood cellular components.
The active C-terminal pentapeptide, OGP(10-14), binds to a putative receptor on osteoblastic cells, triggering a cascade of intracellular signaling events.[1][11] The key signaling pathways implicated in OGP's mechanism of action include:
-
MAP Kinase Pathway: Activation of the Mitogen-Activated Protein (MAP) kinase pathway is a crucial step in OGP-mediated cell proliferation and differentiation.[1][11]
-
Src Pathway: The Src family of tyrosine kinases is also involved in transducing the OGP signal.[1][11]
-
RhoA Pathway: The RhoA/ROCK signaling pathway has been shown to be activated by OGP and is involved in mediating its effects on osteogenic differentiation.[2][12]
-
Cannabinoid Receptor Type 2 (CB2): Recent evidence suggests that OGP may exert its effects, at least in part, by binding to and activating the CB2 receptor.[13][14]
The interplay of these signaling pathways ultimately leads to the observed effects of OGP on bone formation and regeneration.
Experimental Protocols
This section details the methodologies for key experiments cited in the characterization and functional analysis of OGP.
Peptide Synthesis and Purification
Objective: To synthesize and purify OGP for in vitro and in vivo studies.
Methodology: Solid-Phase Peptide Synthesis (SPPS) and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Synthesis: OGP is synthesized using the Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase synthesis procedure.[15]
-
Cleavage: The synthesized peptide is cleaved from the resin.
-
Purification: The crude peptide is purified using preparative RP-HPLC.[9]
-
Column: C18-modified silica.
-
Mobile Phase A: Aqueous 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the peptide.
-
Detection: UV detection at 210-220 nm.
-
-
Fraction Collection and Analysis: Fractions containing the purified peptide are collected and analyzed by analytical HPLC to confirm purity.
-
Lyophilization: The purified fractions are pooled and lyophilized to obtain the peptide as a powder.
Structural Characterization
Objective: To determine the amino acid sequence and three-dimensional structure of OGP.
Methodologies:
-
Edman Degradation: This classical method is used to sequentially determine the amino acid sequence from the N-terminus of the peptide.[16][17]
-
The N-terminal amino acid is labeled with phenylisothiocyanate (PITC).
-
The labeled amino acid is cleaved from the peptide chain under acidic conditions.
-
The resulting phenylthiohydantoin (PTH)-amino acid derivative is identified by chromatography.
-
The cycle is repeated for the next amino acid in the sequence.
-
-
Mass Spectrometry (MS): Tandem mass spectrometry (MS/MS) is a powerful technique for de novo peptide sequencing.[18][19]
-
The peptide is ionized and fragmented.
-
The mass-to-charge ratios of the fragment ions are measured.
-
The amino acid sequence is deduced from the mass differences between the fragment ions.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to determine the three-dimensional structure of OGP in solution.[12][20][21]
-
A concentrated solution of the peptide is prepared.
-
A series of 2D NMR experiments (e.g., COSY, TOCSY, NOESY) are performed.
-
The NMR signals are assigned to specific protons in the peptide.
-
Distance restraints derived from NOESY spectra are used to calculate the 3D structure.
-
In Vitro Biological Assays
Objective: To assess the biological activity of OGP on osteoblastic cells.
-
Cell Proliferation (MTT) Assay:
-
Osteoblastic cells are seeded in a 96-well plate.
-
Cells are treated with various concentrations of OGP.
-
After a defined incubation period, MTT reagent is added to each well.
-
The formazan (B1609692) product is solubilized, and the absorbance is measured to quantify cell viability.[10]
-
-
Alkaline Phosphatase (ALP) Activity Assay:
-
Osteoblastic cells are cultured and treated with OGP.
-
Cell lysates are prepared.
-
The lysate is incubated with a p-nitrophenyl phosphate (B84403) (pNPP) substrate.
-
The production of p-nitrophenol is measured spectrophotometrically at 405 nm to determine ALP activity.[1][14][22]
-
-
Competitive ELISA for OGP Quantification:
-
A microtiter plate is coated with an anti-OGP antibody.
-
Standards or samples containing OGP are added to the wells, along with a known amount of biotinylated OGP.
-
The plate is incubated, allowing the OGP in the sample and the biotinylated OGP to compete for binding to the antibody.
-
Streptavidin-HRP is added, followed by a substrate solution.
-
The color development is inversely proportional to the amount of OGP in the sample and is measured spectrophotometrically.[5][6][13]
-
Quantitative Data Summary
The following table summarizes key quantitative data from in vitro studies of OGP and its C-terminal fragment.
| Parameter | Cell Type | OGP Concentration | OGP(10-14) Concentration | Effect | Reference(s) |
| Stimulation of Proliferation | MC3T3-E1 | 10⁻¹³ M | - | Increased cell number | [5] |
| Human Osteoblasts | - | 10⁻¹² M | Stimulated proliferation | [23] | |
| Stimulation of ALP Activity | MC3T3-E1 | 10⁻¹³ M | - | Modestly inhibited | [5][23] |
| Stimulation of Bone Formation | Human Osteoblasts | - | 10⁻⁹ M | Stimulated osteocalcin (B1147995) synthesis and phosphatase activity | [23] |
| Serum Concentration (Total irOGP) | Human | 480-4460 pmol/L | - | Normal physiological range | [6] |
Conclusion
Osteogenic Growth Peptide is a well-characterized, endogenous peptide with significant potential in the fields of bone regeneration and hematopoiesis. Its defined amino acid sequence and the identification of its active C-terminal fragment provide a solid foundation for further research and drug development. The elucidation of its signaling pathways offers multiple targets for therapeutic intervention. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of OGP and its analogues, paving the way for novel treatments for a range of skeletal and hematological disorders.
References
- 1. drmillett.com [drmillett.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. A rapid, quantitative assay for measuring alkaline phosphatase activity in osteoblastic cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. immunomart.com [immunomart.com]
- 7. Human Osteogenic Growth Peptide (OGP) Elisa Kit – AFG Scientific [afgsci.com]
- 8. protocols.io [protocols.io]
- 9. bachem.com [bachem.com]
- 10. Osteoblasts Proliferation and Differentiation Stimulating Activities of the Main Components of Epimedii folium - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
- 12. chem.uzh.ch [chem.uzh.ch]
- 13. stjohnslabs.com [stjohnslabs.com]
- 14. Alkaline phosphatase levels of murine pre-osteoblastic cells on anodized and annealed titanium surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of osteogenic growth peptide and its synergetic effect with granulocyte colony stimulating factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Edman degradation - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Peptide and Protein De Novo Sequencing by Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 19. De novo peptide sequencing - Wikipedia [en.wikipedia.org]
- 20. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 21. UQ eSpace [espace.library.uq.edu.au]
- 22. Alkaline Phosphatase Activity of Serum Affects Osteogenic Differentiation Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Role of Osteogenic Growth Peptide (OGP) and OGP(10–14) in Bone Regeneration: A Review - PMC [pmc.ncbi.nlm.nih.gov]
